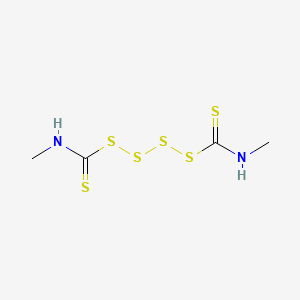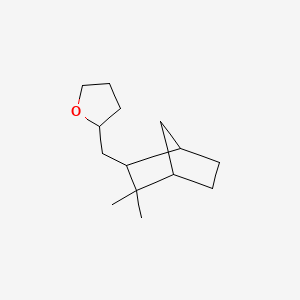
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,3-Dimethylbicyclo(221)hept-2-yl)methyl)tetrahydrofuran is a complex organic compound known for its unique bicyclic structure This compound is characterized by a tetrahydrofuran ring attached to a bicycloheptane moiety, which includes two methyl groups at the 3,3-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps, such as hydrogenation and cyclization, lead to the formation of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the compound’s binding affinity and activity are essential for understanding its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
- 6,6-Dimethylbicyclo(2.2.1)heptan-2-ol
- 2-Methyl-4-(camphenyl-8)-cyclohexanone
Uniqueness
Compared to similar compounds, 2-((3,3-Dimethylbicyclo(2.2.1)hept-2-yl)methyl)tetrahydrofuran stands out due to its tetrahydrofuran ring, which imparts unique chemical properties and reactivity. This structural feature allows for diverse applications and makes it a valuable compound for research and industrial use.
Propiedades
Número CAS |
94291-53-9 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)methyl]oxolane |
InChI |
InChI=1S/C14H24O/c1-14(2)11-6-5-10(8-11)13(14)9-12-4-3-7-15-12/h10-13H,3-9H2,1-2H3 |
Clave InChI |
JAQWRJSKYYUTQT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C2)C1CC3CCCO3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


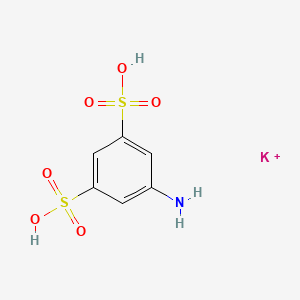
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)

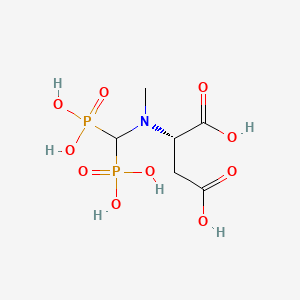

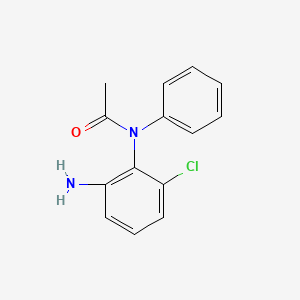
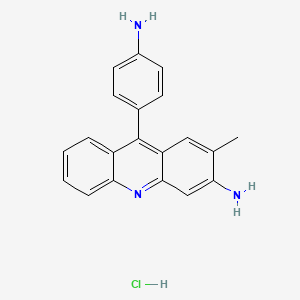


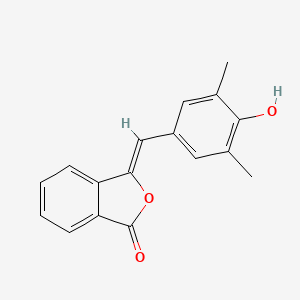
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)

